molecular formula C9H8N2O B11920827 Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Cat. No.: B11920827
M. Wt: 160.17 g/mol
InChI Key: HRUBQSPQLQGWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one
  • Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one

Uniqueness

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

spiro[1H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-5-10-4-1-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)

InChI Key

HRUBQSPQLQGWHR-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CN=C3)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.